5,10,15,20-四苯基-21H,23H-卟啉锰(III) 氯化物

描述

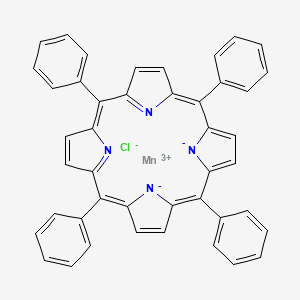

5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride (TPP-MnCl3) is a complex organic compound with a unique structure and a wide range of applications in scientific research. It is an important reagent in the synthesis of a variety of compounds, as well as being used as a catalyst in various reactions. TPP-MnCl3 has been used for many years in the laboratory for a variety of purposes, and its unique properties make it an ideal reagent for a variety of experiments.

科学研究应用

Solar Energy Applications

The compound is used in the fabrication of heterojunction solar cells . A thin film of 5,10,15,20-tetraphenyl-21H,23H-porphine manganese(III) chloride is deposited on an n-silicon single crystal wafer to create the solar cell . The device exhibits rectification behavior similar to a diode under different temperatures . The photovoltaic behavior of the device shows a fill factor of 33.6% and power conversion efficiency of 4.62% .

Water Treatment Applications

The compound is also used in water treatment applications . Its non-aqueous solubility makes it suitable for such applications .

Molecular Crowding Studies

The compound is used in studies investigating J-aggregation in a molecular crowding environment . The aggregation behavior of the compound changes with the pH of the solution . At low pH, electrostatic interactions promote J-aggregation, while at high pH, aggregation is suppressed due to steric hindrance .

Photovoltaic and Electronic Devices

Due to its strong absorption in the visible part of the solar spectrum, charge transfer, high oscillator strength, large exciton diffusion length, and very long-lived triplet states, the compound is a promising material for integration in molecular photovoltaic and electronic devices .

Organic-Inorganic Photovoltaic Devices

The compound is used in the fabrication of organic-inorganic photovoltaic devices . These devices combine the advantages of organic materials (lightweight, enhanced light absorption at a wide range of wavelengths, low fabrication cost, facile solution processability, flexibility, and adjustable molecular structures for energy band) and inorganic materials (high carrier mobility and stability) .

Macrocyclic Porphyrin Dyes

The compound is a type of macrocyclic porphyrin dye, which has properties such as strong absorption in the visible part of the solar spectrum, charge transfer, high oscillator strength, large exciton diffusion length, and very long-lived triplet states . These properties make it a promising material for integration in molecular photovoltaic and electronic devices .

作用机制

Target of Action

The primary target of 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride is toxic oxygen free radicals (ROS) and reactive nitrogen species (RNS) . These harmful substances cause cell damage, particularly in patients with certain conditions such as Cockayne syndrome .

Mode of Action

The compound acts as a neutralizer for ROS and RNS . By binding to these harmful substances, it prevents them from causing further cell damage .

Biochemical Pathways

It is known that the compound’s neutralizing action reduces the level of ros and rns in cells . This can have downstream effects on various cellular processes, potentially leading to a reduction in cell damage and an improvement in the patient’s condition .

Result of Action

The primary result of the compound’s action is a reduction in cell damage caused by ROS and RNS . By neutralizing these harmful substances, the compound can help improve the condition of patients with Cockayne syndrome .

Action Environment

The efficacy and stability of 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride can be influenced by various environmental factors. For example, the compound has been used in the fabrication of heterojunction solar cells, where it was deposited on n-silicon single crystal wafers . The structure of the resulting thin films was investigated using X-ray diffraction and atomic force microscope techniques . This suggests that the compound’s action can be influenced by its physical environment and the methods used to apply it.

属性

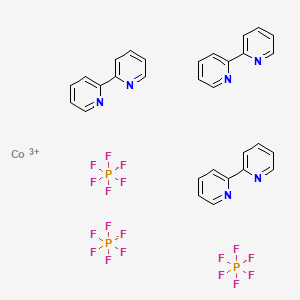

IUPAC Name |

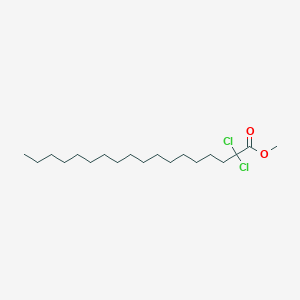

manganese(3+);5,10,15,20-tetraphenylporphyrin-22,23-diide;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.ClH.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUMWNDEIWVIEG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Cl-].[Mn+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28ClMnN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: This compound has shown promise as an electrocatalyst for the Hydrogen Evolution Reaction (HER). [] Studies have demonstrated its ability to catalyze the electrochemical reduction of CO2 on carbon electrodes, highlighting its potential in converting CO2 to valuable products. []

A: The central manganese ion plays a crucial role in its electrochemical activity. Research suggests that the manganese ion facilitates electron transfer processes, enabling the compound to act as an efficient electrocatalyst. [] Modifying the metal core of the porphyrin can lead to significant shifts in the maximum absorbance of Soret bands and impact the radiation response of film-dosimeters. []

A: Yes, this compound has shown potential in sensing applications. Researchers have incorporated it as the active ingredient in coated glassy carbon electrode membrane sensors for the flow-injection potentiometric determination of thiocyanate. [] This sensor demonstrated a Nernstian response to thiocyanate concentration, highlighting its potential for analytical applications.

A: This compound has been successfully incorporated into thin films for various applications. For instance, researchers have created titanium dioxide (TiO2) thin films coated with 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride for detecting volatile organic compounds (VOCs) like acetone and 2-propanol. [] This demonstrates its potential in developing sensitive and selective gas sensors.

A: Understanding its excited-state dynamics is crucial for comprehending its photochemical and photophysical properties. Studies using femtosecond diffuse reflectance photolysis have provided insights into its transient species and photoinduced electron transfer mechanisms when encapsulated in materials like MCM-41 and TiMCM-41. [] This knowledge is valuable for optimizing its performance in applications like photocatalysis and solar energy conversion.

A: Interestingly, research suggests that 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride can increase anion permeability in lung epithelial cells. [] Although the exact mechanism is still under investigation, this finding suggests a potential therapeutic avenue for diseases like cystic fibrosis characterized by defective chloride transport.

A: Research has explored the decomposition mechanisms of metal complexes like 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride under water-oxidation conditions. [] This knowledge is vital for understanding its long-term stability and performance in various applications.

A: Studies investigating radiochromic porphyrin-based film dosimeters have compared the effects of different metal cores and substituents on radiation response. [] Comparing 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(III) chloride with other porphyrin derivatives provides valuable insights for tailoring its properties for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B3028699.png)